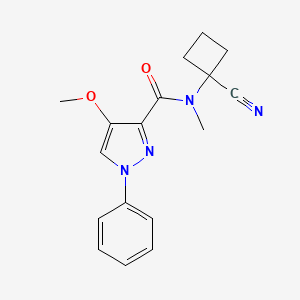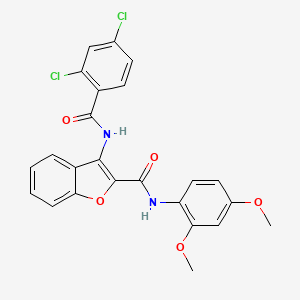
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate” is a chemical compound with the molecular formula C17H14N2O2S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridinyl group, a thiazolyl group, and a methylbenzenecarboxylate group . The molecular weight is 310.37.Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.37. More detailed physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación
Neurodegeneration, Addiction, Anxiety, and Pain Management
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate, known for its role as an antagonist of metabotropic glutamate receptor subtype 5 (mGluR5), has shown promise in research relating to neurodegeneration, addiction, anxiety, and pain management. The literature indicates that while earlier mGluR5 antagonists like MPEP had non-specific actions, newer counterparts such as MTEP are more selective, offering potential utility in the aforementioned areas without the off-target effects commonly associated with MPEP (Lea & Faden, 2006).
Biopolymer Derivatives and Drug Delivery
In the realm of polymer science, derivatives of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate have shown potential as biopolymer ethers and esters. These derivatives have specific properties influenced by functional groups, substitution degree, and pattern. The modified xylan, a type of hemicellulose, has been successfully synthesized into novel esters with potential applications in drug delivery, showcasing the ability to form nanoparticles suitable for this purpose (Petzold-Welcke et al., 2014).
Addictive Disorders Treatment
Continuing in the domain of neurology, negative allosteric modulators of mGluR5, closely related to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate, have been rigorously reviewed for their potential in treating addictive disorders. Compounds like MTEP and MPEP have demonstrated efficacy in reducing self-administration of substances like cocaine, ethanol, and nicotine, indicating a potential therapeutic window for such disorders (Mihov & Hasler, 2016).
Synthesis and Chemical Properties
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate's structural intricacies allow for diverse chemical reactions, offering a scaffold for synthesizing various compounds. The synthesis and transformation of its derivatives are instrumental in yielding substances with a range of biological activities, including but not limited to insectoacaricidal, sugar-lowering, and neurodegenerative activities (Abdurakhmanova et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-6-8-13(9-7-11)17(20)21-15-12(2)22-16(19-15)14-5-3-4-10-18-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVSWDYDOULNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(SC(=N2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-methylbenzenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

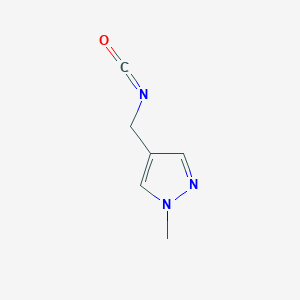
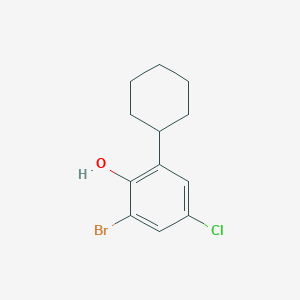
![2-[(6-allyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2-methylphenyl)acetamide](/img/structure/B2513724.png)
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2513726.png)
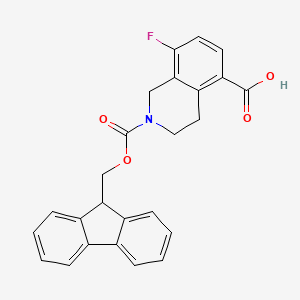
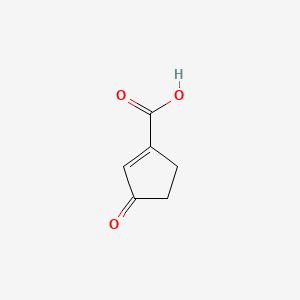
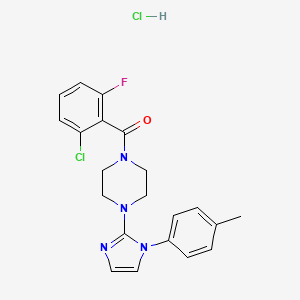
![N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2513733.png)
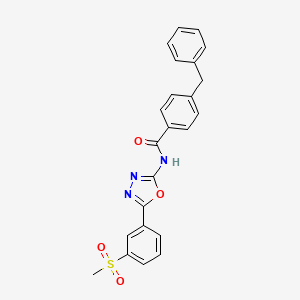

![7-{[isobutyryl(4-methylphenyl)amino]methyl}-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2513737.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2513738.png)
